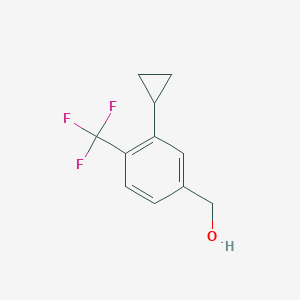
Benzenemethanol, 3-cyclopropyl-4-(trifluoromethyl)-
Cat. No. B8328301
M. Wt: 216.20 g/mol
InChI Key: ZJYRNMLORVSSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422240B2
Procedure details


To a solution in dehydrated tetrahydrofuran (50.0 mL) of the compound (1.42 g) obtained in step (1) above, lithium borohydride (380 mg) was added and the mixture was stirred at 60° C. for 4 hours. Subsequently, 1 mol/L hydrochloric acid was added under cooling with ice. Following extraction with ethyl acetate, the organic layer was washed with saturated brine. After drying over anhydrous magnesium sulfate and removing the desiccant by filtration, the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-75:25) to give [3-cyclopropyl-4-(trifluoromethyl)phenyl]methanol as a colorless oil (1.18 g).




Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=2[C:14]([F:17])([F:16])[F:15])[C:7](OC)=[O:8])[CH2:3][CH2:2]1.[BH4-].[Li+].Cl>O1CCCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:7][OH:8])[CH:11]=[CH:12][C:13]=2[C:14]([F:16])([F:17])[F:15])[CH2:2][CH2:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1C=C(C(=O)OC)C=CC1C(F)(F)F
|
|
Name
|
|
|
Quantity
|
380 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 60° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
desiccant by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-75:25)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1C=C(C=CC1C(F)(F)F)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
